1,2,3,4-Tetra-o-acetyl-d-lyxopyranose
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Overview
Description
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is an organic compound with the molecular formula C13H18O9. It is a derivative of lyxopyranose, a sugar molecule, where the hydroxyl groups are acetylated. This compound is often used in the synthesis of glycosides and other carbohydrate derivatives, making it valuable in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose can be synthesized through the acetylation of d-lyxopyranose. The process typically involves the reaction of d-lyxopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield d-lyxopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: d-Lyxopyranose
Oxidation: Carboxylic acids
Substitution: Derivatives with different functional groups
Scientific Research Applications
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anti-inflammatory agents.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-d-lyxopyranose involves its role as a substrate or intermediate in enzymatic reactions. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing selective modifications. The compound interacts with specific enzymes and molecular targets, facilitating the synthesis of desired products .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-o-acetyl-d-xylopyranose
- 1,2,3,5-Tetra-o-acetyl-d-ribofuranose
- 1,2,3,4,6-Penta-o-acetyl-d-glucopyranose
Uniqueness
1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is unique due to its specific acetylation pattern and its role in the synthesis of lyxopyranose derivatives. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis in research and industrial applications .
Properties
Molecular Formula |
C13H18O9 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(3R,4S,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m1/s1 |
InChI Key |
MJOQJPYNENPSSS-VHGBLZLWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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